molecular formula C12H16O4S B1412431 p-Tolyl-1-thio-alpha-D-arabinofuranoside CAS No. 204918-49-0

p-Tolyl-1-thio-alpha-D-arabinofuranoside

Cat. No.: B1412431
CAS No.: 204918-49-0
M. Wt: 256.32 g/mol
InChI Key: HAIKIYVHHZHPJW-WISYIIOYSA-N
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Description

p-Tolyl-1-thio-alpha-D-arabinofuranoside is a chemical compound with the molecular formula C12H16O4S and a molecular weight of 256.32 g/mol . It is known for its unique structural properties, which make it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Tolyl-1-thio-alpha-D-arabinofuranoside typically involves the reaction of p-tolyl thiol with alpha-D-arabinofuranosyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the thioether bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

p-Tolyl-1-thio-alpha-D-arabinofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-Tolyl-1-thio-alpha-D-arabinofuranoside has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of p-Tolyl-1-thio-alpha-D-arabinofuranoside involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Tolyl-1-thio-alpha-D-arabinofuranoside is unique due to its specific combination of a p-tolyl group and an alpha-D-arabinofuranoside moiety. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(4-methylphenyl)sulfanyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-7-2-4-8(5-3-7)17-12-11(15)10(14)9(6-13)16-12/h2-5,9-15H,6H2,1H3/t9-,10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIKIYVHHZHPJW-WISYIIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Tolyl-1-thio-alpha-D-arabinofuranoside
Reactant of Route 2
p-Tolyl-1-thio-alpha-D-arabinofuranoside
Reactant of Route 3
p-Tolyl-1-thio-alpha-D-arabinofuranoside
Reactant of Route 4
p-Tolyl-1-thio-alpha-D-arabinofuranoside
Reactant of Route 5
p-Tolyl-1-thio-alpha-D-arabinofuranoside
Reactant of Route 6
p-Tolyl-1-thio-alpha-D-arabinofuranoside

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